molecular formula C6H5F2NO B3195355 1-(Difluoromethyl)-1,2-dihydropyridin-2-one CAS No. 899452-34-7

1-(Difluoromethyl)-1,2-dihydropyridin-2-one

Cat. No. B3195355
CAS RN: 899452-34-7
M. Wt: 145.11 g/mol
InChI Key: DEYHNOZVCPVIQL-UHFFFAOYSA-N
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Description

Difluoromethyl compounds are a class of organic compounds that contain a difluoromethyl group (CF2H). They are of interest in pharmaceutical and materials science because the CF2H group can have a significant impact on the physical properties of the compounds, including solubility, metabolic stability, and lipophilicity .


Synthesis Analysis

The synthesis of difluoromethyl compounds has seen significant advances in recent years. Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Molecular Structure Analysis

The molecular structure of difluoromethyl compounds can be analyzed using various techniques. For example, the crystal structure of a compound can be determined using X-ray diffraction . Additionally, the 3-D topology of interactions in the molecule can be visualized using Hirshfeld surface, molecular electrostatic potential, enrichment ratio, and energy frameworks analysis .


Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethyl compounds can be influenced by the presence of the CF2H group. For example, compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .

Scientific Research Applications

Late-stage Difluoromethylation

This compound plays a significant role in late-stage difluoromethylation processes . The introduction of difluoromethyl groups in the last stages of synthetic protocols has been shown to exert positive impacts on the physical properties of organic compounds .

Photocatalytic Transformations

“1-(Difluoromethyl)-1,2-dihydropyridin-2-one” is used in visible light photocatalytic transformations . These reactions are accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .

Pharmaceutical Applications

The difluoromethyl group has garnered particular attention in medicinal chemistry due to the fact that the CF2H moiety is isosteric and isopolar to the –OH and –SH groups . This makes it a lipophilic hydrogen bond donor, which can emulate the oxygen (or sulfur) lone electron pairs .

Agrochemical Applications

The introduction of fluoro-substituents into agrochemical molecules has a striking positive impact on their physical properties . This includes metabolic stability, solubility, and lipophilicity .

Materials Science Applications

In the field of materials science, the introduction of fluoro-substituents into molecules has a significant positive impact on their physical properties . This includes solubility and lipophilicity .

Protein Modification

An exciting departure in this sub-field is the precise site-selective installation of CF2H onto large biomolecules such as proteins . This allows for the creation of novel protein structures with unique properties .

Safety and Hazards

The safety and hazards associated with difluoromethyl compounds can vary depending on the specific compound. As with any chemical, appropriate safety precautions should be taken when handling difluoromethyl compounds .

Future Directions

The field of difluoromethylation is a rapidly evolving area of research. Future directions may include the development of more efficient synthetic methods, the exploration of new applications in pharmaceutical and materials science, and the design of safer and more effective formulations .

properties

IUPAC Name

1-(difluoromethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-6(8)9-4-2-1-3-5(9)10/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYHNOZVCPVIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethyl)-1,2-dihydropyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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